molecular formula C15H10FNO B13752902 8-Fluoro-2-phenylquinolin-4(1H)-one CAS No. 1070879-73-0

8-Fluoro-2-phenylquinolin-4(1H)-one

Cat. No.: B13752902
CAS No.: 1070879-73-0
M. Wt: 239.24 g/mol
InChI Key: XAKOEESVQXECHQ-UHFFFAOYSA-N
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Description

8-Fluoro-2-phenylquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by a phenyl group at position 2 and a fluorine atom at position 8 on the quinoline scaffold. Quinolinones are known for their biological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No.

1070879-73-0

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

8-fluoro-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H10FNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18)

InChI Key

XAKOEESVQXECHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

8-Fluoro-2-phenyl-4-quinolinol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 8-Fluoro-2-phenylquinolin-4(1H)-one with key analogs, highlighting substituent positions, molecular formulas, and properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Evidence ID
This compound C₁₅H₁₀FNO 257.25 -F (8), -Ph (2) Likely enhanced lipophilicity due to phenyl group; potential kinase inhibition
8-Fluoro-2-methylquinolin-4(1H)-one C₁₀H₈FNO 177.17 -F (8), -CH₃ (2) Lower molecular weight; used in synthetic intermediates
8-Fluoro-5-hydroxyquinolin-2(1H)-one C₉H₆FNO₂ 179.15 -F (8), -OH (5) pKa = 8.65; moderate solubility in aqueous media
2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one C₁₅H₁₂FNO 257.26 -F (4-Ph), dihydro ring Reduced aromaticity; potential for altered binding kinetics
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₁H₁₀ClFNO 253.66 -Cl (7), -F (6), cyclopropyl Bioactive scaffold; research applications in drug discovery
Key Observations:

Ring Saturation: Dihydroquinolinones (e.g., compounds in ) exhibit partial saturation, reducing aromatic conjugation and altering electronic properties. This may affect binding interactions with biological targets.

Halogen Effects : Fluorine at position 8 enhances metabolic stability and electronegativity, while chlorine in introduces steric and electronic differences.

Physicochemical and Spectral Data

  • 8-Fluoro-5-hydroxyquinolin-2(1H)-one (C₉H₆FNO₂): Density: 1.436 g/cm³ (predicted) Boiling Point: 401.9°C (predicted) pKa: 8.65 (hydroxyl group) .
  • 8-Fluoro-2-methylquinolin-4(1H)-one (C₁₀H₈FNO): NMR data (analogous to ) would show distinct shifts for the methyl group (δ ~2.5 ppm in ¹H NMR) and fluorine coupling effects.
Missing Data for Target Compound:

Predicted properties for this compound include higher molecular weight (257.25) and lower solubility than hydroxylated analogs due to the non-polar phenyl group.

Biological Activity

8-Fluoro-2-phenylquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H10FN1O\text{C}_{15}\text{H}_{10}\text{F}\text{N}_1\text{O}

This compound features a fluorine atom at the 8-position and a phenyl group at the 2-position of the quinoline backbone, which is essential for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
COLO205 (Colorectal)0.32Inhibition of tubulin polymerization
H460 (Lung)0.89Induction of apoptosis
Hep3B (Liver)0.75Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

The anticancer activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Additionally, it has been observed to induce apoptosis through various pathways, including the downregulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Other Biological Activities

Beyond its anticancer properties, compounds similar to this compound have also been investigated for their roles in inhibiting protein-protein interactions (PPIs), particularly in the context of hyperlipidemia treatment. For instance, derivatives have shown promise in blocking interactions between proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptors (LDLR), contributing to lipid-lowering effects .

Case Studies

A recent study focused on the synthesis and evaluation of several quinoline derivatives, including this compound. The study employed both in vitro and in silico methods to assess biological activity and pharmacokinetic profiles. The results indicated that structural modifications could enhance anticancer efficacy while minimizing toxicity .

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